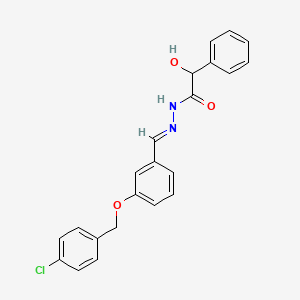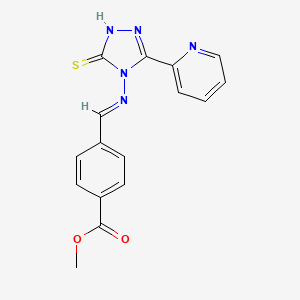![molecular formula C25H25N3O7S B12032350 [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate CAS No. 769151-07-7](/img/structure/B12032350.png)
[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamido group, an ethoxyphenyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the benzenesulfonamido group: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride.
Hydrazinylidene formation: The acetylated compound is reacted with hydrazine to form the hydrazinylidene intermediate.
Condensation with ethoxyphenyl and methoxybenzoate groups: The final step involves the condensation of the hydrazinylidene intermediate with 2-ethoxyphenyl and 4-methoxybenzoate groups under suitable conditions, such as the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonamido group or the methoxybenzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The benzenesulfonamido group can form hydrogen bonds with proteins, while the hydrazinylidene moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Properties
CAS No. |
769151-07-7 |
|---|---|
Molecular Formula |
C25H25N3O7S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H25N3O7S/c1-3-34-23-15-18(9-14-22(23)35-25(30)19-10-12-20(33-2)13-11-19)16-26-28-24(29)17-27-36(31,32)21-7-5-4-6-8-21/h4-16,27H,3,17H2,1-2H3,(H,28,29)/b26-16+ |
InChI Key |
GVGKJGFOMMHFEM-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12032269.png)


![N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12032292.png)

![3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12032302.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12032308.png)

![3-(4-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12032333.png)

![Isobutyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12032345.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032348.png)


